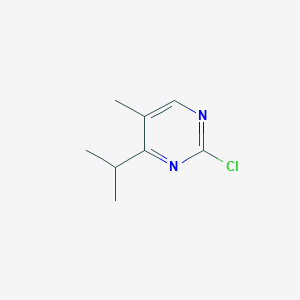

2-Chloro-4-isopropyl-5-methylpyrimidine

説明

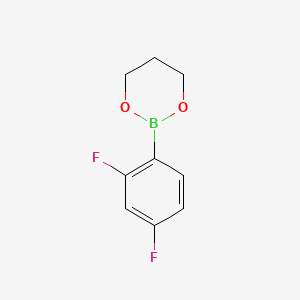

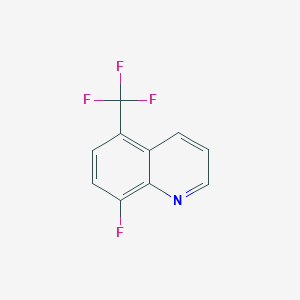

Molecular Structure Analysis

The molecular formula of 2-Chloro-4-isopropyl-5-methylpyrimidine is C8H11ClN2. The SMILES string representation is ClC1=NC=C©C(C©C)=N1 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-isopropyl-5-methylpyrimidine include a molecular weight of 170.64 g/mol. It is a solid compound .科学的研究の応用

Hematological Effects

2-Chloro-4-isopropyl-5-methylpyrimidine and its related compounds have been studied for their effects on hematological parameters. Studies have shown that these compounds can produce effects characteristic of folic acid deficiency in animals, affecting the gastrointestinal tract, lymphatic tissue, and bone marrow. They cause conditions like ileitis, colitis, stomatitis, and significant weight loss in experimental animals. Hematologic manifestations observed include granulocytopenia and reticulocytopenia. These findings suggest a potential application in understanding and possibly treating conditions related to folic acid metabolism and deficiency (Hamilton et al., 1954).

Pharmacokinetic and Pharmacodynamic Interaction

Research has also delved into the pharmacokinetic and pharmacodynamic interactions of 2-Chloro-4-isopropyl-5-methylpyrimidine with other compounds. For example, studies on the binary mixture of chlorpyrifos and diazinon, which involve this compound, have provided insights into potential concurrent exposures to these insecticides. Such studies are crucial for understanding the cumulative risk associated with occupational or environmental exposures to these chemicals (Timchalk et al., 2005).

Antitumor Activity

The compound's derivatives have been explored for their antitumor activities. Studies indicate that certain derivatives can enhance the antitumor activity of other drugs, like 5-fluorouracil, by inhibiting specific enzyme activities. This suggests a potential role in cancer treatment by boosting the effectiveness of existing cancer therapies (Takechi et al., 2002).

Anti-Inflammatory and Analgesic Activities

Research has demonstrated the anti-inflammatory and analgesic potentials of 2-Chloro-4-isopropyl-5-methylpyrimidine derivatives. These findings are significant for developing new medications for inflammatory diseases and pain management. The detailed pharmacological profiles, including the understanding of receptor bindings and behavior in animal models, pave the way for further exploration in this domain (Torres et al., 1999).

Toxicity Studies

Toxicity studies of 2-Chloro-4-isopropyl-5-methylpyrimidine and its derivatives are crucial for understanding their safety profile. Investigations into chronic toxicity, acceptability, and specific organ toxicity provide a comprehensive overview of the potential risks associated with these compounds. These studies are fundamental for regulatory purposes and ensure the safe application of these compounds in various settings (Crampton & Voss, 1952).

Safety And Hazards

The safety data sheet for 2-Chloro-4-isopropyl-5-methylpyrimidine indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

特性

IUPAC Name |

2-chloro-5-methyl-4-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-5(2)7-6(3)4-10-8(9)11-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRFEWDDNILWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-isopropyl-5-methylpyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

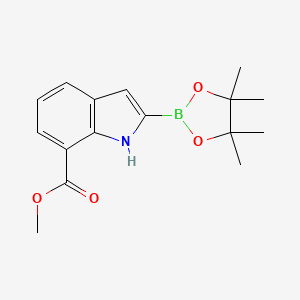

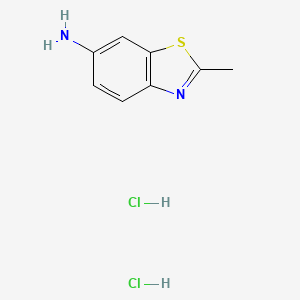

![methyl 7-isobutyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393469.png)